4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
CAS No.: 1807073-34-2
Cat. No.: VC2756460
Molecular Formula: C9H4BrF2NO2
Molecular Weight: 276.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1807073-34-2 |
|---|---|
| Molecular Formula | C9H4BrF2NO2 |
| Molecular Weight | 276.03 g/mol |
| IUPAC Name | 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid |
| Standard InChI | InChI=1S/C9H4BrF2NO2/c10-7-1-4(3-13)5(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15) |
| Standard InChI Key | OENLPEMTQZCZAX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N |
| Canonical SMILES | C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N |
Introduction
Structural Characteristics and Identification
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid (CAS: 1807073-34-2) is an organic compound with the molecular formula C9H4BrF2NO2 and a molecular weight of 276.03 g/mol . The compound's structure features several distinctive functional groups arranged on a benzoic acid scaffold:
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Position 2: Cyano group (-CN)
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Position 4: Bromine atom (Br)
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Position 5: Difluoromethyl group (-CHF2)
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Position 1: Carboxylic acid group (-COOH)
The compound can be identified using several standard chemical identifiers:
| Identifier | Value |
|---|---|
| IUPAC Name | 4-bromo-2-cyano-5-(difluoromethyl)benzoic acid |
| CAS Number | 1807073-34-2 |
| PubChem CID | 118800712 |
| InChI | InChI=1S/C9H4BrF2NO2/c10-7-1-4(3-13)5(9(14)15)2-6(7)8(11)12/h1-2,8H,(H,14,15) |
| InChIKey | OENLPEMTQZCZAX-UHFFFAOYSA-N |
| SMILES | C1=C(C(=CC(=C1Br)C(F)F)C(=O)O)C#N |
These unique identifiers enable precise tracking and referencing of this compound in chemical databases and literature .
Physical and Chemical Properties
Physical Properties
The physical properties of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid contribute to its behavior in various chemical environments and applications. Table 1 summarizes its key physical properties:
Table 1: Physical Properties of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid
| Property | Value |
|---|---|
| Molecular Weight | 276.03 g/mol |
| Exact Mass | 274.93935 Da |
| Topological Polar Surface Area | 61.1 Ų |
| XLogP3-AA | 2.5 |
| Heavy Atom Count | 15 |
| Complexity | 302 |
The compound's moderate LogP value (2.5) suggests a balance between hydrophilic and lipophilic properties, potentially facilitating its use in biological systems where membrane permeability is important .
Chemical Properties
The chemical reactivity of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid is largely determined by its functional groups:
Table 2: Chemical Property Indicators
| Property | Value |
|---|---|
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 2 |
The compound's carboxylic acid group (-COOH) functions as a hydrogen bond donor, while the cyano group (-CN), carboxyl oxygens, and fluorine atoms serve as hydrogen bond acceptors . This hydrogen bonding profile is significant for potential interactions with biological targets and participation in chemical reactions.
Each functional group contributes distinct reactivity patterns:
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The carboxylic acid group can undergo esterification, amidation, and acid-base reactions
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The bromine atom provides a site for substitution reactions and cross-coupling chemistry
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The cyano group can be transformed through reduction to amines or hydrolysis to amides
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The difluoromethyl group enhances metabolic stability and lipophilicity while affecting the electronic properties of the aromatic ring
Comparison with Related Compounds
Several structurally related compounds share similarities with 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid, providing context for understanding its unique properties and potential applications.
Table 3: Comparison with Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight | Structural Difference |
|---|---|---|---|---|
| Ethyl 4-bromo-2-cyano-5-(difluoromethyl)benzoate | 1807073-47-7 | C11H8BrF2NO2 | 304.09 g/mol | Ethyl ester derivative |
| 5-Bromo-2-cyano-4-(difluoromethyl)benzoic acid | 1805481-07-5 | C9H4BrF2NO2 | 276.03 g/mol | Positional isomer |
| 2-Bromo-3-cyano-6-(difluoromethyl)benzoic acid | 1805487-31-3 | C9H4BrF2NO2 | 276.03 g/mol | Positional isomer |
| 4-Bromo-2-(trifluoromethyl)benzoic acid | 320-31-0 | C8H4BrF3O2 | 269.02 g/mol | -CF3 instead of -CN and -CHF2 |
The ethyl ester derivative is particularly relevant as it may serve as a precursor in the synthesis of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid through hydrolysis reactions. The positional isomers differ in the arrangement of functional groups on the benzoic acid core, which can significantly impact their chemical reactivity and potential biological activities .
Applications in Scientific Research
4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid has several potential applications across different scientific disciplines.
Medicinal Chemistry and Drug Development
In medicinal chemistry, this compound may serve as:
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A building block for synthesizing more complex drug candidates
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A structural element in compounds designed to interact with specific biological targets
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A component in structure-activity relationship (SAR) studies examining how functional group arrangements affect biological activity
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A precursor for compounds with potential therapeutic properties, such as enzyme inhibitors or receptor modulators
The presence of the difluoromethyl group is particularly significant, as this moiety is increasingly valued in drug design for its unique properties:
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Serves as a bioisostere for various functional groups including hydroxyl and thiol groups
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Provides increased metabolic stability compared to non-fluorinated analogues
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Can form hydrogen bonds while maintaining lipophilicity
Organic Synthesis
As a synthetic intermediate, 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid offers versatile reactivity due to its multiple functional groups:
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The bromine substituent provides a handle for cross-coupling reactions (Suzuki, Stille, Negishi)
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The carboxylic acid group enables transformations including amide formation and esterification
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The cyano group can be converted to various functionalities including amines, amides, and tetrazoles
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The difluoromethyl group offers unique electronic properties while remaining relatively stable under various reaction conditions
Materials Science
The compound's structure suggests potential utility in materials science applications:
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As a monomer or component in specialized polymers
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In the development of materials with specific electronic or optical properties
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As a building block for compounds used in electronic devices or sensors
Future Research Directions
Several promising research directions could further explore the potential of 4-Bromo-2-cyano-5-(difluoromethyl)benzoic acid:
Synthetic Methodology Development
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Optimization of synthetic routes to improve yield, purity, and scalability
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Development of green chemistry approaches to reduce environmental impact
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Exploration of novel transformations leveraging the compound's functional groups
Medicinal Chemistry Investigations
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Systematic biological screening against diverse targets
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Development of structure-activity relationships through systematic modifications
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Investigation of the compound and its derivatives as potential pharmacophores
Materials Science Applications
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Evaluation of the compound's properties in polymer science
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Investigation of potential applications in electronic or photonic materials
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Development of functional materials leveraging the compound's unique structural features
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